6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine 6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 2237235-32-2
VCID: VC5108219
InChI: InChI=1S/C14H15ClN2O/c1-10-7-13(15)17-14(8-10)16-9-11-3-5-12(18-2)6-4-11/h3-8H,9H2,1-2H3,(H,16,17)
SMILES: CC1=CC(=NC(=C1)Cl)NCC2=CC=C(C=C2)OC
Molecular Formula: C14H15ClN2O
Molecular Weight: 262.74

6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine

CAS No.: 2237235-32-2

Cat. No.: VC5108219

Molecular Formula: C14H15ClN2O

Molecular Weight: 262.74

* For research use only. Not for human or veterinary use.

6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine - 2237235-32-2

Specification

CAS No. 2237235-32-2
Molecular Formula C14H15ClN2O
Molecular Weight 262.74
IUPAC Name 6-chloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine
Standard InChI InChI=1S/C14H15ClN2O/c1-10-7-13(15)17-14(8-10)16-9-11-3-5-12(18-2)6-4-11/h3-8H,9H2,1-2H3,(H,16,17)
Standard InChI Key SDOLZBBCURISAY-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=C1)Cl)NCC2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Chloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine (C₁₄H₁₆ClN₂O) features a pyridine ring substituted at three positions:

  • Position 2: A secondary amine group linked to a 4-methoxybenzyl moiety.

  • Position 4: A methyl group (–CH₃).

  • Position 6: A chlorine atom (–Cl).

The methoxybenzyl group introduces steric bulk and electron-donating effects, while the chloro and methyl substituents modulate electronic density and lipophilicity .

Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight278.74 g/molCalculated
LogP (Partition Coeff.)2.8 ± 0.3Estimated via analogy
Topological PSA48.1 ŲComputational
Exact Mass278.0954 DaMass spectrometry

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of a pyridine precursor:

  • Core Formation: 4-Methylpyridin-2-amine serves as the starting material.

  • Chlorination: Electrophilic substitution at position 6 using Cl₂ or SO₂Cl₂ under controlled conditions .

  • Benzylation: Alkylation of the amine with 4-methoxybenzyl chloride via nucleophilic substitution .

Representative Synthetic Pathway

  • Chlorination of 4-Methylpyridin-2-amine:
    C6H8N2+SO2Cl2C6H6ClN2+SO2+HCl\text{C}_6\text{H}_8\text{N}_2 + \text{SO}_2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_6\text{ClN}_2 + \text{SO}_2 + \text{HCl}
    Reaction conditions: 0–5°C, inert atmosphere .

  • Benzylation with 4-Methoxybenzyl Chloride:
    C6H5ClN2+ClCH2C6H4OCH3C14H16ClN2O+HCl\text{C}_6\text{H}_5\text{ClN}_2 + \text{ClCH}_2\text{C}_6\text{H}_4\text{OCH}_3 \rightarrow \text{C}_{14}\text{H}_{16}\text{ClN}_2\text{O} + \text{HCl}
    Catalyzed by K₂CO₃ in DMF at 80°C .

Industrial-Scale Considerations

  • Purification: Recrystallization from ethanol/water mixtures yields >95% purity.

  • Yield Optimization: Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poorly in water (<0.1 mg/mL).

  • Stability: Degrades under strong acidic/basic conditions via hydrolysis of the methoxy group.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (s, 1H, pyridine-H3)

    • δ 6.89–7.32 (m, 4H, benzyl-H)

    • δ 3.81 (s, 3H, OCH₃)

    • δ 2.45 (s, 3H, CH₃)

  • IR (KBr):

    • 3350 cm⁻¹ (N–H stretch)

    • 1245 cm⁻¹ (C–O–C asymmetric stretch)

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against nitric oxide synthase (NOS) isoforms, with IC₅₀ values in the low micromolar range (nNOS: 1.8 μM; iNOS: 3.4 μM) . The chloro and methoxy groups enhance binding to the enzyme’s hydrophobic pocket, as demonstrated by molecular docking studies.

Applications in Drug Development

Anticancer Agents

Structural analogs with chloro and methoxy substitutions demonstrate pro-apoptotic activity in MCF-7 breast cancer cells (EC₅₀: 8.7 μM). The compound’s ability to intercalate DNA and inhibit topoisomerase II is under investigation.

Neuroinflammatory Targets

As a potential iNOS imaging tracer, radiolabeled versions (e.g., [¹⁸F] derivatives) could enable PET imaging of neuroinflammation in Alzheimer’s disease models .

Comparison with Structural Analogues

CompoundKey DifferencesBioactivity (IC₅₀)
6-Chloro-4-methoxypyridin-2-amineLacks benzyl groupWeak NOS inhibition
N-(4-Methylpyridin-2-yl)acetamideAcetamide vs. benzylamineAntimicrobial
4-(4-Methoxyphenyl)pyrimidin-2-aminePyrimidine coreKinase inhibition

The benzylamine side chain in the target compound enhances blood-brain barrier permeability compared to simpler analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator